NNAL-O-glucoronide
Description
NNAL-O-glucuronide is a glucuronide conjugate of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). Glucuronidation, a Phase II metabolic reaction, involves the transfer of glucuronic acid to functional groups (e.g., hydroxyl, amino) via uridine diphosphate glucuronosyltransferases (UGTs). In NNAL-O-glucuronide, conjugation occurs at the hydroxyl group of NNAL, enhancing its water solubility for renal excretion .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPUXTWHFSLCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
NNAL-O-glucuronide is typically synthesized through the glucuronidation of NNAL. This reaction involves the transfer of glucuronic acid to NNAL, usually catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions typically require a buffered aqueous solution, often at physiological pH, and the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods
Industrial production of NNAL-O-glucuronide is not common due to its association with tobacco carcinogens. in a controlled laboratory setting, large-scale synthesis can be achieved using similar enzymatic reactions, with the addition of purification steps to isolate the glucuronide conjugate.
Chemical Reactions Analysis
Types of Reactions
NNAL-O-glucuronide primarily undergoes biotransformation reactions in the body, including:
Oxidation: : NNAL-O-glucuronide can be oxidized to form NNAL-N-oxide.
Reduction: : Reduction reactions can convert NNAL-O-glucuronide to its reduced form, NNAL.
Hydrolysis: : Enzymatic hydrolysis can cleave the glucuronide bond, releasing NNAL.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: : Reducing agents like sodium borohydride or hydrogen gas.
Hydrolysis: : Hydrolases such as beta-glucuronidase in acidic or neutral conditions.
Major Products Formed
NNAL-N-oxide: : Formed through oxidation.
NNAL: : Formed through reduction.
NNAL: : Released through hydrolysis.
Scientific Research Applications
Chemistry
NNAL-O-glucuronide is used in chemical research to study the metabolism and detoxification pathways of NNAL. It helps in understanding the enzymatic processes involved in glucuronidation and the subsequent biotransformation of carcinogens.
Biology
In biological research, NNAL-O-glucuronide is used to investigate the effects of tobacco carcinogens on cellular systems. It is used in studies to understand the mechanisms of carcinogenesis and the body's defense mechanisms against toxic compounds.
Medicine
In medical research, NNAL-O-glucuronide is used as a biomarker to assess exposure to tobacco smoke and the risk of developing lung cancer. It helps in evaluating the effectiveness of interventions aimed at reducing tobacco-related health risks.
Industry
While not commonly produced industrially, NNAL-O-glucuronide is studied in the tobacco industry to understand the health impacts of tobacco products and to develop safer alternatives.
Mechanism of Action
NNAL-O-glucuronide exerts its effects primarily through its role as a metabolite of NNAL. The glucuronidation process makes NNAL more water-soluble, facilitating its excretion from the body. NNAL can still be reactivated to its carcinogenic form, which can bind to DNA and cause mutations, leading to cancer.
Molecular Targets and Pathways
DNA: : NNAL can form adducts with DNA, leading to mutations.
Enzymes: : UDP-glucuronosyltransferase enzymes are involved in the glucuronidation process.
Transporters: : Multidrug resistance proteins (MRP1) are involved in the transport of NNAL-O-glucuronide.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
NNAL-N-Glucuronide vs. NNAL-O-Glucuronide
Key Differences :
- Site of Conjugation: NNAL-O-glucuronide: Glucuronic acid binds to the hydroxyl group of NNAL. NNAL-N-glucuronide: Conjugation occurs at the amino group, forming an N-glucuronide .
- Structural Stability :
- Analytical Differentiation :
Table 1: Structural and Metabolic Comparison
| Compound | Glucuronide Type | Functional Group | Molecular Formula | Stability | Metabolic Role |
|---|---|---|---|---|---|
| NNAL-O-glucuronide | O-glucuronide | Hydroxyl | C₁₆H₂₃N₃O₉* | High | Detoxification, renal excretion |
| NNAL-N-glucuronide | N-glucuronide | Amino | C₁₆H₂₄N₃O₈ | Moderate | Detoxification (potential hydrolysis) |
*Inferred from NNAL-N-glucuronide (C₁₆H₂₄N₃O₈) with additional hydroxyl group .
Comparison with Other O-Glucuronides
Naringenin 7-O-Glucuronide
- Parent Compound: Naringenin (a flavonoid).
- Functional Group : Hydroxyl at position 5.
- Biological Role : Enhances solubility for systemic distribution; implicated in antioxidant activity .
- Structural Note: Contains a flavonoid backbone linked to glucuronic acid, differing from NNAL-O-glucuronide’s nitrosamine-derived structure .
5-n-Nonadecylresorcinol Glucuronide
- Parent Compound: Alkylresorcinol (a phenolic lipid).
- Functional Group: Hydroxyl on the resorcinol moiety.
- Biological Role: Biomarker for whole-grain intake; phenolic glycosides modulate lipid metabolism .
Table 2: Functional and Structural Diversity of O-Glucuronides
| Compound | Parent Compound Class | Key Functional Group | Biological Role | Analytical Method* |
|---|---|---|---|---|
| NNAL-O-glucuronide | Nitrosamine metabolite | Aliphatic hydroxyl | Detoxification | LC-HRMS with derivatization |
| Naringenin 7-O-glucuronide | Flavonoid | Aromatic hydroxyl | Antioxidant metabolism | LC-MS/MS |
| 5-n-Nonadecylresorcinol glucuronide | Phenolic lipid | Phenolic hydroxyl | Dietary biomarker | GC-MS, LC-HRMS |
Analytical Challenges and Advances
Differentiating glucuronide types requires advanced techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
